molecular formula C5H5NO3 B3329711 2,4,6-Trihydroxypyridine CAS No. 626-47-1

2,4,6-Trihydroxypyridine

Cat. No. B3329711
CAS RN: 626-47-1
M. Wt: 127.10 g/mol
InChI Key: UQXMYBSUHYOBEK-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxypyridine is a heterocyclic organic compound . It is a key building block to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs .


Synthesis Analysis

A number of synthetic protocols to construct this heterocyclic scaffold have been developed . An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trihydroxypyridine is characterized by a pyridine ring substituted with three hydroxyl groups . The presence of the ring nitrogen defines the reactivity of pyridine derivatives .


Chemical Reactions Analysis

The scavenging capacities of 2,4,6-Trihydroxypyridine towards HO˙ were examined by means of density functional theory . In the 2-hydroxypyridine degradation pathway proposed for Rhodococcus rhodochrous PY11, 2,3,6-trihydroxypyridine is an intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trihydroxypyridine are largely defined by its molecular structure. The presence of the ring nitrogen and the three hydroxyl groups significantly influence its reactivity .

Scientific Research Applications

Oxidation and Enzymatic Reactions

  • Synthesis and Oxidative Reactions : The synthesis of 2,4,6-Trihydroxypyridine is significant in the context of nicotine oxidation. Holmes and colleagues (1972) demonstrated its role in bacterial nicotine oxidation, revealing its precursor-product relationship with "nicotine blue pigment" and its compatibility with specific cleavage enzymes (Holmes, Rittenberg & Knackmuss, 1972).

Catalysis

  • Terpyridines in Catalysis : Terpyridines, including 2,4,6-Trihydroxypyridine derivatives, find applications in various fields like materials science, biomedicinal chemistry, and organometallic catalysis. Winter et al. (2011) discussed their role in reactions ranging from artificial photosynthesis to polymerization (Winter, Newkome & Schubert, 2011).

Catabolism Pathways

  • Catabolism in Bacteria : In Rhodococcus rhodochrous, 2,4,6-Trihydroxypyridine plays a role in the catabolism of 2-hydroxypyridine, as shown by Vaitekūnas et al. (2015). It forms a blue pigment and undergoes ring-opening catalyzed by specific enzymes (Vaitekūnas et al., 2015).

Organic Transformations

  • Reduction of Sulfoxides : 2,4,6-Trihydroxypyridine was identified as an efficient agent for deoxygenating sulfoxides under mild conditions by Miller et al. (2000) (Miller, Collier & Wu, 2000).
  • Synthesis of Cyclohexanol Derivatives : Rusnac etal. (2020) studied the formation of unexpected products from the condensation reaction involving pyridine derivatives, leading to compounds with potential antibacterial and antifungal applications (Rusnac et al., 2020).

Antioxidant Properties

  • Scavenging Capacities : Milanović et al. (2020) investigated the antioxidant properties of 2,4,6-Trihydroxypyridine, highlighting its reactivity towards hydroxyl radicals in different solvents (Milanović, Tošović, Marković & Marković, 2020).

Medicinal Chemistry and Imaging

  • Iron Scavenging and Radiopharmaceuticals : Hydroxypyridinone derivatives, closely related to 2,4,6-Trihydroxypyridine, have been explored for iron sequestration and as radiopharmaceuticals in PET imaging, as discussed by Cusnir et al. (2017) (Cusnir, Imberti, Hider, Blower & Ma, 2017).

Mechanism of Action

In benzene, 2,4,6-Trihydroxypyridine conforms to the hydrogen atom transfer (HAT) and radical adduct formation (RAF) mechanisms. In water, the mechanisms of antioxidative action of the investigated compounds are far more complex .

Future Directions

Future research could focus on developing new synthetic protocols to construct the heterocyclic scaffold of 2,4,6-Trihydroxypyridine . Additionally, further investigation of its antioxidative pathways could provide valuable insights .

properties

IUPAC Name

4,6-dihydroxy-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c7-3-1-4(8)6-5(9)2-3/h1-2H,(H3,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXMYBSUHYOBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978171
Record name Pyridine-2,4,6-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trihydroxypyridine

CAS RN

626-47-1
Record name 4,6-Dihydroxy-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trihydroxyoyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine-2,4,6-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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